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Compound of Interest

Compound Name: Mitochondrial fusion promoter M1

Cat. No.: B1449623

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for
cellular health and function. Dysregulation of these processes is implicated in a range of
pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular
conditions. The small molecule M1 has emerged as a potent promoter of mitochondrial fusion,
offering a valuable tool for studying mitochondrial biology and a potential therapeutic agent.
This technical guide provides a comprehensive overview of the discovery, synthesis,
mechanism of action, and experimental application of Mitochondrial Fusion Promoter M1. It
is intended to serve as a resource for researchers and drug development professionals working
in the field of mitochondrial medicine.

Discovery and Chemical Properties

Mitochondrial Fusion Promoter M1, with the chemical name (E)-4-Chloro-2-(1-(2-(2,4,6-
trichlorophenyl)hydrazono)ethyl)phenol, is a cell-permeable hydrazone compound.[1][2] It was
identified through screening for small molecules that could promote mitochondrial fusion.[3][4]

Table 1: Chemical and Physical Properties of M1
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Property Value Reference

(E)-4-Chloro-2-(1-(2-(2,4,6-

IUPAC Name trichlorophenyl)hydrazono)ethy  [1]
Nphenol

Molecular Formula C14H10ClaN20 [1][5]

Molecular Weight 364.05 g/mol [1114]

CAS Number 219315-22-7 [1][4]

Appearance White to beige powder [2]

- Soluble in DMSO and

Solubility [1][6]
methanol.

Purity 295% (HPLC) [2]

Synthesis

While a detailed, step-by-step synthesis protocol for M1 is not readily available in the public
domain, a plausible synthetic route can be inferred from the general synthesis of hydrazone
compounds. The synthesis would likely involve the condensation reaction between a
substituted hydrazine and a ketone.

A potential two-step synthesis is proposed:

e Diazotization of 2,4,6-trichloroaniline: 2,4,6-trichloroaniline would be treated with sodium
nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form
the corresponding diazonium salt.

» Japp-Klingemann reaction: The diazonium salt would then be reacted with a -keto ester,
such as ethyl 2-chloroacetoacetate, followed by hydrolysis and decarboxylation to yield the
final hydrazone product, M1.

It is important to note that this is a generalized and hypothetical synthesis scheme. The specific
reaction conditions, solvents, catalysts, and purification methods would need to be optimized
for the successful synthesis of M1.
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Mechanism of Action and Biological Effects

M1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected
mitochondrial networks.[7] This effect has been observed in various cell types, including those
deficient in the canonical mitochondrial fusion proteins Mitofusin-1 (Mfn1) and Mitofusin-2
(Mfn2).[1][8] The pro-fusion activity of M1 is dependent on the presence of OPAL, a key protein
of the inner mitochondrial membrane fusion machinery. M1 treatment has been shown to
increase the expression of mitochondrial fusion proteins Mfn1, Mfn2, and Opal in some
contexts.[8]

The precise molecular mechanism by which M1 promotes fusion is still under investigation.
One identified signaling pathway modulated by M1 is the PI3BK/AKT pathway.[9] Studies have
shown that M1 can inhibit the activation of this pathway, which in turn plays a role in its
protective effects against inflammation and oxidative stress.[9]

The biological effects of M1 are extensive and include:

Preservation of mitochondrial function and cellular respiration.[8]

Protection against mitochondrial fragmentation-associated cell death.[4]

Alleviation of cardiac and brain damage in ischemia/reperfusion injury models.[8]

Promotion of axon regeneration after nerve injury.[3]

Enhancement of glucose-stimulated insulin secretion in pancreatic B-cells.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of M1 as reported in various studies.

Table 2: In Vitro Efficacy of M1
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Cell Type

M1
Concentration

Treatment
Duration

Observed
Effect

Reference

Mfn1-/- or
Mfn2-/- MEFs

ECso = 5.3 uM
and 4.42 uM

Induction of
mitochondrial [6]

elongation

SH-SY5Y cells

5uM

Protection
against MPP+-
induced

. . (6]
mitochondrial
fragmentation

and cytotoxicity

TM3 mouse

Leydig cells

1uM

12 h

Attenuation of
TPHP-induced
mitochondrial

. (8]
reduction and
abnormal

alignment

BRIN-BD11
pancreatic beta

cells

20 uM

12 h

Decrease in
mitochondrial
ROS to 1.0+0.44
fold

(8]

BRIN-BD11
pancreatic beta

cells

20 pM

12 h

Enhancement of
mitochondrial
membrane

. (8]
potential from
0.29+0.05 fold to

0.5+0.07 fold

Human iPSCs

5and 10 uM

48 h

Significant

reduction in the
proportion of [10]
granular

mitochondria
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Table 3: In Vivo Efficacy of M1

Animal Administrat Treatment Observed
M1 Dosage . . Reference
Model ion Route Duration Effect
] Significant
Rats with ]
_ protection
cardiac I/R 2 mg/kg Intravenous - ) ) [8]
o against brain
injury
damage
Rats with Improvement
doxorubicin- in novel
induced 2 mg/kg - - object [6]
cognitive recognition
impairment deficits
Gradual
) decrease in
Intraperitonea
Aged rats 2 mg/kg/day | 6 weeks testosterone [11]
levels and
weight

Experimental Protocols
Assessment of Mitochondrial Morphology

Objective: To quantify changes in mitochondrial morphology (e.g., elongation, fragmentation) in
response to M1 treatment.

Materials:

Cells of interest

Culture medium

Mitochondrial Fusion Promoter M1 (stock solution in DMSO)

MitoTracker dye (e.g., MitoTracker Red CMXRos) or transfection with mitochondrially
targeted fluorescent protein (e.g., mt-GFP)
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Fixative (e.g., 4% paraformaldehyde)

Mounting medium with DAPI

Fluorescence microscope (confocal recommended)

Image analysis software (e.g., ImageJ/Fiji)
Procedure:

e Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips. Allow cells to
adhere and grow to the desired confluency. Treat cells with the desired concentration of M1
(or vehicle control, e.g., DMSO) for the specified duration (e.g., 5-25 uM for 24 hours).[8]

» Mitochondrial Staining (for live-cell imaging or fixed cells):

o Live-cell imaging: Incubate cells with a mitochondrial dye (e.g., 100 nM MitoTracker Red
CMXRos) for 15-30 minutes at 37°C. Wash with pre-warmed medium before imaging.

o Fixed-cell imaging: After M1 treatment, fix the cells with 4% paraformaldehyde for 15
minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10
minutes. Proceed with immunofluorescence staining for a mitochondrial marker (e.g.,
TOMZ20) or analyze the fluorescence of a previously expressed mitochondrial reporter.

e Image Acquisition: Acquire images using a fluorescence microscope. For optimal resolution,
use a high-magnification objective (e.g., 63x or 100x oil immersion). Capture Z-stacks to
obtain a three-dimensional representation of the mitochondrial network.

e Image Analysis (using ImageJ/Fiji):

[¢]

Open the Z-stack and create a maximum intensity projection.

[e]

Convert the image to 8-bit.

o

Apply a background subtraction method (e.qg., rolling ball).

[¢]

Threshold the image to create a binary mask of the mitochondria.
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o Use the "Analyze Particles” function to measure mitochondrial parameters. Key
parameters to quantify include:

Area: The size of individual mitochondria.
» Perimeter: The length of the mitochondrial outline.

» Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion (a measure
of elongation).

» Circularity/Roundness: A value from 0 to 1, where 1 represents a perfect circle
(indicative of fragmentation).

» Feret's Diameter: The longest distance between any two points along the mitochondrial
boundary.

In Vivo Administration of M1 for Axon Regeneration
Studies

Objective: To assess the effect of M1 on axon regeneration in a rodent model of nerve injury.

Materials:

Rodent model of nerve injury (e.g., optic nerve crush or sciatic nerve crush)

Mitochondrial Fusion Promoter M1

Vehicle (e.g., DMSO and saline)

Surgical instruments

Tissue processing reagents for histology

Fluorescence microscope

Procedure:
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e Animal Model and Injury: Perform the desired nerve injury surgery on anesthetized animals
according to an approved institutional animal care and use committee (IACUC) protocol.

e M1 Administration:
o Dosage: A commonly used dosage is 2 mg/kg body weight.[6][8]
o Route of Administration: Intraperitoneal or intravenous injections are typically used.[8][11]

o Frequency and Duration: Daily injections for a period of several weeks (e.g., 6 weeks)
have been reported.[11]

» Tissue Collection and Processing: At the end of the treatment period, euthanize the animals
and collect the relevant nervous tissue (e.g., optic nerve, sciatic nerve, dorsal root ganglia).
Process the tissue for histological analysis (e.g., cryosectioning or paraffin embedding).

e Analysis of Axon Regeneration:

o Immunohistochemistry: Stain tissue sections with antibodies against markers of
regenerating axons (e.g., SCG10, GAP-43).

o Anterograde Tracing: Inject a fluorescent tracer (e.g., cholera toxin subunit B) into the
neuronal cell bodies to label the regenerating axons.

o Quantification: Acquire images of the stained or traced axons and quantify the extent of
regeneration. This can be done by measuring the number and length of regenerating
axons distal to the injury site.

Signaling Pathway and Experimental Workflow

Visualizations
M1 and the PIBK/AKT Signaling Pathway

M1 has been shown to mitigate inflammation and oxidative stress by inhibiting the PI3K/AKT
signaling pathway.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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